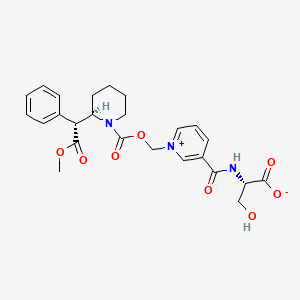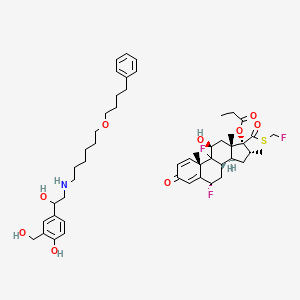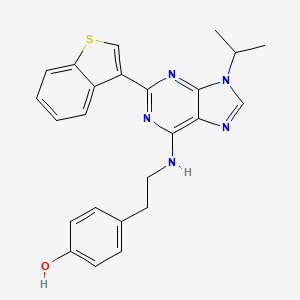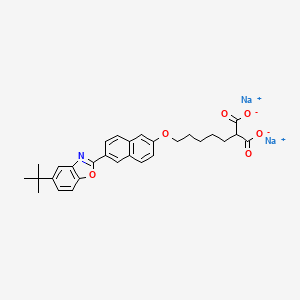
SK-216
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抑制肺转移的骨肉瘤
SK-216 被发现可以抑制人骨肉瘤的肺转移 {svg_1} {svg_2}. 它抑制纤溶酶原激活物抑制剂-1 (PAI-1) 的表达,PAI-1 调节骨肉瘤细胞的侵袭和肺转移 {svg_3} {svg_4}. This compound 治疗通过抑制 143B 细胞中 PAI-1 的表达来抑制侵袭活性,但对其增殖或迁移没有影响 {svg_5} {svg_6}.
抑制基质金属蛋白酶-13 (MMP-13) 的分泌
用 this compound 处理的 143B 细胞表现出以剂量依赖的方式减少的基质金属蛋白酶-13 (MMP-13) 分泌 {svg_7} {svg_8}. MMP-13 在正常生理过程中(如胚胎发育、繁殖和组织重塑)以及在疾病过程中(如关节炎和转移)的细胞外基质分解中起着至关重要的作用 {svg_9} {svg_10}.
原发肿瘤中 PAI-1 表达的下调
将 this compound 腹腔注射到小鼠模型中导致原发肿瘤中 PAI-1 表达水平的下调 {svg_11}. 这表明 this compound 可以影响体内 PAI-1 的表达,可能影响原发肿瘤的生长和发育 {svg_12}.
抑制肿瘤生长
虽然 this compound 主要抑制肺转移,但它也被发现可以减小皮下肿瘤的大小 {svg_13}. 这表明 this compound 可能对肿瘤的生长和发展有更广泛的影响 {svg_14}.
抑制血管生成
This compound 被发现可以减少肿瘤中血管生成的程度 {svg_15}. 血管生成,即新血管的形成,是肿瘤生长和扩散的关键过程 {svg_16}.
抑制 VEGF 诱导的迁移
This compound 抑制人脐静脉内皮细胞体外 VEGF 诱导的迁移和管状形成 {svg_17}. 这表明 this compound 可能被用于抑制内皮细胞的迁移,从而抑制血管生成和肿瘤的扩散 {svg_18}.
这些发现表明,this compound 作为一种 PAI-1 抑制剂,可能成为预防人骨肉瘤以及其他类型癌症的肺转移的新型药物 {svg_19} {svg_20} {svg_21}.
未来方向
The reduction of angiogenesis in tumors by SK-216 raises the possibility that this compound could be used as an alternative antiangiogenic agent . The systemic administration of this compound exerts an antitumor effect, suggesting that it may serve as a novel drug to prevent lung metastasis in human osteosarcoma .
作用机制
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
SK-216 treatment results in reduced matrix metalloproteinase-13 (MMP-13) secretion in a dose-dependent manner . Moreover, it has been shown to suppress lung metastases without influencing the proliferative activity of the tumor cells in the primary lesions . These results indicate that this compound may serve as a novel drug to prevent lung metastasis in human osteosarcoma .
Action Environment
生化分析
Biochemical Properties
Cellular Effects
SK-216 has been shown to suppress the invasion activity of 143B cells, a type of human osteosarcoma cell . It does not influence their proliferation or migration .
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce MMP-13 secretion in a dose-dependent manner over time
Dosage Effects in Animal Models
In animal models, the administration of this compound has been found to reduce the size of subcutaneous tumors and the extent of metastases
属性
IUPAC Name |
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGMMYYLGKWIK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NNa2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of SK-216?
A: this compound functions as a specific inhibitor of plasminogen activator inhibitor-1 (PAI-1). [, , ] By inhibiting PAI-1, this compound effectively reduces the inhibition of plasminogen activators, ultimately impacting downstream processes such as tumor angiogenesis and metastasis. [, ]
Q2: How does this compound impact the epithelial-mesenchymal transition (EMT) process?
A: Research suggests that this compound can attenuate transforming growth factor-β (TGF-β)-dependent EMT. [] This effect was observed in both human alveolar epithelial A549 cells and murine epithelial LA-4 cells, suggesting a potential role for this compound in mitigating fibrotic processes driven by EMT. []
Q3: What is the role of this compound in tumor growth and metastasis?
A: Studies have shown that this compound demonstrates significant anti-tumor activity by limiting both tumor growth and lung metastasis formation. [, ] This effect is likely attributed to its ability to reduce tumor angiogenesis, a process crucial for tumor development and spread. [, ]
Q4: Is the anti-tumor effect of this compound dependent on the tumor's PAI-1 production?
A: Interestingly, research suggests that the anti-tumor efficacy of this compound is primarily mediated through its interaction with host PAI-1 rather than tumor-derived PAI-1. [] This finding highlights the importance of the tumor microenvironment and host factors in the effectiveness of this compound. []
Q5: What evidence exists for the in vivo efficacy of this compound in fibrotic diseases?
A: In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of this compound demonstrated a reduction in the severity of fibrosis. [] This finding supports the potential therapeutic application of this compound in combating fibrotic diseases. []
Q6: Are there other potential applications of this compound besides cancer and fibrosis?
A: Research indicates that this compound might play a role in suppressing intestinal polyp formation. [] In Min mice, a model for intestinal polyp development, this compound administration significantly reduced both the number of polyps and serum triglyceride levels, suggesting a potential application in colorectal cancer chemoprevention. []
Q7: What are the limitations in the current understanding of this compound?
A: While existing research offers valuable insights into the biological activity of this compound, further investigations are necessary to fully elucidate its precise mechanisms of action, particularly regarding the intricate interplay between TGF-β and PAI-1 in fibrotic processes. [] Additionally, more comprehensive studies are needed to determine the optimal dosage, long-term effects, and potential toxicity of this compound for its translation into clinical practice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

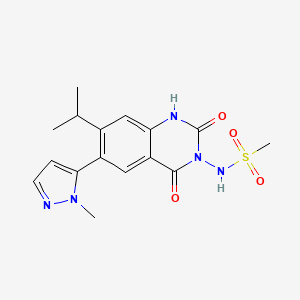
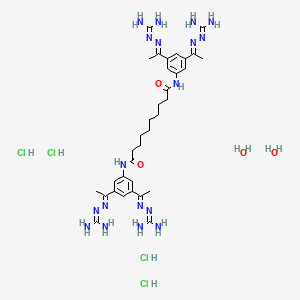
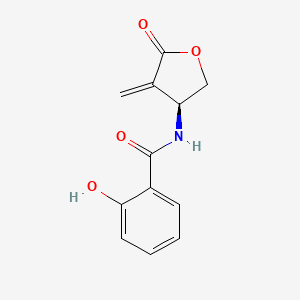
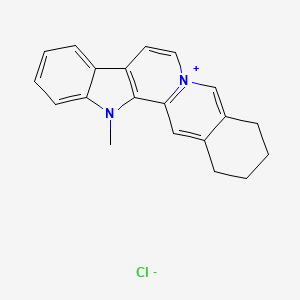
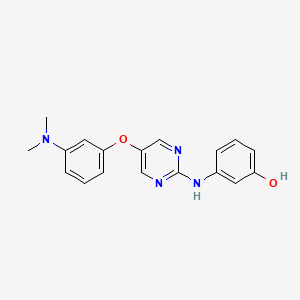

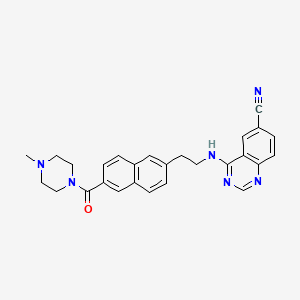
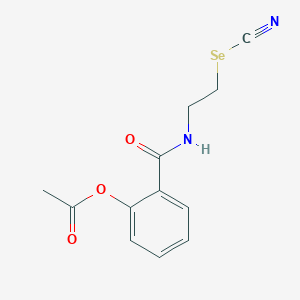
![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)
